molecular formula C14H13BFNO3 B1437061 (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-19-7

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1437061
M. Wt: 273.07 g/mol
InChI Key: XTSLGOGQMXSTRK-UHFFFAOYSA-N
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Description

“(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874289-19-7. It has a molecular weight of 273.07 and its IUPAC name is 4-[(benzylamino)carbonyl]-3-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) .


Chemical Reactions Analysis

Boronic acids, including “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid”, are known for their utility as reagents in transition metal-catalyzed transformations . They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.3±0.1 g/cm³ and a molar refractivity of 71.1±0.4 cm³. It has 4 H-bond acceptors and 3 H-bond donors .

Scientific Research Applications

Synthesis and Crystal Structure

(Sasmita Das et al., 2003) explored the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline. This synthesis is crucial for developing glucose-sensing materials that operate at physiological pH, highlighting its potential in biomedical applications.

Optical Modulation

(B. Mu et al., 2012) demonstrated how phenyl boronic acids, including those with fluoro-substituents, could modulate the photoluminescence of carbon nanotubes, suggesting applications in nanotechnology and materials science.

Fluorine Substitution Effects

(Jan T. Gozdalik et al., 2017) investigated the impact of fluorine substituents on the properties of phenylboronic compounds. Their study sheds light on how fluorine affects the acidity and stability of these compounds, which is critical for their use in organic synthesis and analytical chemistry.

Fluorescence Quenching

(H. S. Geethanjali et al., 2015) focused on the fluorescence quenching properties of boronic acid derivatives, including fluorophenyl boronic acids. Their work contributes to understanding the photophysical properties of these compounds, relevant in sensor development.

Detection of Benzoyl Peroxide

(Mingyuan Yin et al., 2019) explored the use of organoboron fluorescent conjugated polymers for sensitive detection of benzoyl peroxide. This indicates potential applications in the rapid detection and surveillance of certain chemicals.

Photoinduced Borylation

(A. Mfuh et al., 2017) developed a metal- and additive-free method for converting haloarenes to boronic acids and esters. This technique is significant for producing boronic acids with low levels of metal contamination, essential in drug discovery and catalysis.

Synthesis of 3-Borono-5-Fluorobenzoic Acid

Fluorine NMR Studies

(R. London et al., 1994) used fluorine NMR to study the interaction of fluorobenzeneboronic acids with enzymes. This research is crucial for understanding the molecular interactions in biochemical systems, potentially leading to drug development insights.

Boronic Acid-Diol Complexation

(William L. A. Brooks et al., 2018) investigated the complexation of various boronic acids with biologically relevant diols. Their findings are important for applications in biomaterials, where boronic acid interactions are key.

Fluorinated Boronic Acid-Appended Bipyridinium Salts

(Jörg Axthelm et al., 2015) synthesized fluorinated boronic acid-appended salts for diol recognition via NMR spectroscopy. This approach has potential in the detection and differentiation of bioanalytes in physiological conditions.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLGOGQMXSTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660179
Record name [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

CAS RN

874289-19-7
Record name B-[3-Fluoro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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